

Luvixasertib: A Technical Guide to a First-in-Class TTK Inhibitor

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Abstract

Luvixasertib (formerly CFI-402257) is a potent, selective, and orally bioavailable inhibitor of the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1 or Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In numerous cancer types, TTK is overexpressed, contributing to aneuploidy and promoting tumor cell survival and proliferation. **Luvixasertib**'s targeted inhibition of TTK disrupts this checkpoint, leading to catastrophic mitotic errors, aneuploidy, and subsequent apoptotic cell death in malignant cells. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and clinical development of **Luvixasertib** for researchers, scientists, and drug development professionals.

Discovery and Selectivity

Luvixasertib was developed by the Campbell Family Institute for Breast Cancer Research at the University Health Network as a first-in-class, orally active inhibitor of TTK.[1] It belongs to the pyrazolo-pyrimidine class of small molecules.[2]

Kinase Selectivity

A key attribute of **Luvixasertib** is its high selectivity for TTK kinase. In vitro kinase assays demonstrated a potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.7 nM and a Ki of 0.1 nM.[3][4][5] When tested against a panel of 262 other human kinases at



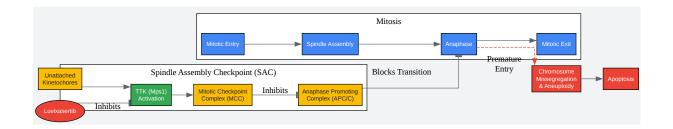
a concentration of 1 μ M, **Luvixasertib** showed negligible activity, highlighting its remarkable specificity and reducing the potential for off-target effects.[2][3][4]

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

TTK/Mps1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[6]

- TTK Activation: TTK is activated during mitosis and localizes to the kinetochores, the protein structures on chromatids where spindle fibers attach.
- SAC Signaling: Unattached kinetochores activate TTK, which then phosphorylates downstream targets to initiate a signaling cascade. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC).
- Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome
 (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin
 B1, thereby blocking the onset of anaphase.
- Luvixasertib's Role: Luvixasertib, as a potent TTK inhibitor, prevents the initial phosphorylation events. This action effectively inactivates the SAC, even in the presence of unattached chromosomes.[3][7]
- Consequence: The inactivation of the SAC leads to a premature exit from mitosis, severe chromosome missegregation, gross aneuploidy, and ultimately, apoptosis in cancer cells.[8]





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Caption: Mechanism of Action of Luvixasertib on the Spindle Assembly Checkpoint.

Preclinical Data

Luvixasertib has demonstrated robust anti-cancer activity in a range of preclinical models.

In Vitro Activity

Luvixasertib is a potent inhibitor of cell growth across a broad panel of human cancer-derived cell lines, with a median IC50 value of 15 nM.[2] In HCT116 colon cancer cells, treatment with **Luvixasertib** (50-100 nM) induced a dose-dependent increase in cells with aneuploid DNA content.[3][4] This was accompanied by a progressive accumulation of apoptotic cells, detectable as early as 16 hours post-treatment.[3][4] In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468), 150 nM of **Luvixasertib** significantly accelerated mitosis and increased the frequency of mitotic errors like lagging chromosomes and anaphase bridges.[7]



| Parameter | Cell Line | Concentration | Effect |
|----------------------|--------------------|---------------|--|
| IC50 (Kinase Assay) | - | 1.7 nM | TTK/Mps1 Inhibition[3] [4] |
| Cellular Mps1 EC50 | - | 6.5 nM | Mps1 Autophosphorylation Inhibition[2] |
| Median Growth IC50 | Broad Cancer Panel | 15 nM | Inhibition of Cell Growth[2] |
| Aneuploidy Induction | HCT116 | 50-100 nM | Dose-dependent increase in aneuploid cells[3][4] |
| Apoptosis Induction | HCT116 | 50-100 nM | Accumulation of apoptotic cells from 16h[3][4] |
| Mitotic Acceleration | TNBC Cell Lines | 150 nM | 2- to 3-fold reduction in mitotic timing[7] |

In Vivo Efficacy

Oral, once-daily administration of **Luvixasertib** demonstrated significant, dose-dependent tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.



| Cancer Model | Xenograft Type | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |
|----------------|---------------------------|-------------------------|-------------------------------|
| TNBC | MDA-MB-231 CDX | 5 mg/kg | 74%[2][8] |
| 6 mg/kg | 89%[2][8] | | |
| TNBC | MDA-MB-468 CDX | 5 mg/kg | 75%[3][8] |
| 6 mg/kg | 94%[3][8] | | |
| Ovarian Cancer | Platinum-Resistant PDX | 6.5 mg/kg | 61%[3][4] |
| 7.5 mg/kg | 97%[3][4] | | |

Clinical Development

Luvixasertib has been evaluated in Phase I/II clinical trials for patients with advanced solid tumors.

Phase I Study (NCT02792465)

This first-in-human, multi-center dose-escalation study was designed to determine the safety, tolerability, pharmacokinetics (PK), and maximum tolerated dose (MTD) of **Luvixasertib** in patients with advanced solid tumors.[1][9]

- Key Findings:
 - The MTD was established at 168 mg administered orally once daily.[10]
 - The primary dose-limiting toxicity was manageable and reversible neutropenia.[10]
 - In a heavily pre-treated population (n=47), 5 patients (10.6%) achieved a confirmed partial response (PR), and 25 patients (53.2%) exhibited disease control.[10][11]
 - Responses were observed in patients with ER+/HER2- breast cancer and hepatocellular carcinoma.[11]
 - The median duration of response for breast cancer patients was 256 days.[10][11]



| Clinical Trial ID | Phase | Status | Key Outcomes |
|-------------------------------|------------|------------------------|--|
| NCT02792465 | Phase I | Active, not recruiting | MTD: 168 mg/day; RP2D: 168 mg/day; cPR Rate: 10.6%; Disease Control Rate: 53.2%[10][11] |
| TWT-203 (NCT05251714) | Phase I/II | Recruiting | Evaluating Luvixasertib as monotherapy and in combination with fulvestrant in ER+/HER2- breast cancer.[10][12] |
| CCTG IND.236 (NCT03568422) | Phase I/II | Active, not recruiting | Evaluating Luvixasertib in combination with paclitaxel in advanced/metastatic HER2-negative breast cancer.[12] |

Key Experimental Protocols Cell Viability / Growth Inhibition Assay (SRB Assay)

This protocol assesses the effect of **Luvixasertib** on cell proliferation.

- Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of Luvixasertib (e.g., 20 pM to 10 μM) or DMSO as a vehicle control.[2] A baseline plate of untreated cells is fixed at the time of treatment (T0).
- Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator.

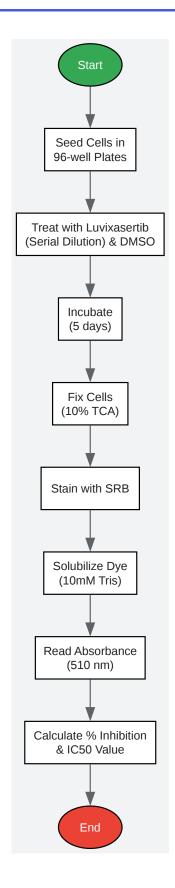
Foundational & Exploratory





- Cell Fixation: After incubation, gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA).
- Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.
- Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM
 Tris base solution.
- Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
- Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control, after correcting for the T0 reading. Determine the IC50 value using non-linear regression analysis.[2]





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Caption: Workflow for a Sulforhodamine B (SRB) cell viability assay.



Aneuploidy Analysis via Flow Cytometry

This protocol quantifies the induction of aneuploidy following **Luvixasertib** treatment.

- Cell Culture: Culture cells (e.g., HCT116) and treat with various concentrations of **Luvixasertib** (e.g., 0, 50, 100, 300 nM) or DMSO for 48-72 hours.[3][7]
- Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
- Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
- Analysis: Gate the cell populations based on their DNA content (e.g., 2n, 4n, >4n). Quantify
 the percentage of cells exhibiting aneuploid (>4n) DNA content in treated versus control
 samples.[7]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of **Luvixasertib** in an animal model.

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MDA-MB-231 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
- Tumor Growth: Monitor animals until tumors reach a palpable, established size (e.g., 100-150 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Drug Administration: Administer Luvixasertib orally via gavage once daily at specified doses
 (e.g., 5 or 6 mg/kg).[3][4] The control group receives the vehicle solution.



- Monitoring: Measure tumor volume (using calipers) and body weight three times per week.[2]
- Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
- Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group at the end of the study.

Conclusion

Luvixasertib (CFI-402257) is a highly potent and selective TTK/Mps1 inhibitor with a well-defined mechanism of action centered on the disruption of the Spindle Assembly Checkpoint. Its ability to induce mitotic catastrophe and apoptosis in cancer cells has been robustly demonstrated in both in vitro and in vivo preclinical models. Early-phase clinical trials have established a manageable safety profile and shown promising signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors, particularly breast cancer. Ongoing clinical studies will further delineate its efficacy as a monotherapy and in combination with other anti-cancer agents, positioning **Luvixasertib** as a promising novel therapeutic for cancers characterized by aneuploidy and mitotic checkpoint dependency.

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